Sucralfate

Catalog No.
S544078
CAS No.
54182-58-0
M.F
C12H54Al16O75S8
M. Wt
2086.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralfate

CAS Number

54182-58-0

Product Name

Sucralfate

Molecular Formula

C12H54Al16O75S8

Molecular Weight

2086.67

InChI

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1

InChI Key

DTULOKYBGCTCFP-QRLOXDDHSA-A

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Solubility

Soluble in DMSO

Synonyms

Sucralfate

Description

The exact mass of the compound Sucralfate is 2085.5223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Topical Use for Epithelial Wound Healing

Studies suggest sucralfate might promote healing in various epithelial wounds, including ulcers, dermatitis, mucositis, and burns []. Its mechanism involves forming a protective layer over the wound bed, stimulating the production of bicarbonate (which neutralizes stomach acid), and potentially exhibiting anti-inflammatory and tissue regeneration properties. Research has shown promise in treating diabetic foot ulcers, a complication with significant morbidity. For instance, a study combined topical sucralfate with platelet-rich plasma therapy and observed improved healing compared to either treatment alone or conventional methods.

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract, including duodenal and gastric ulcers, gastroesophageal reflux disease, and radiation proctitis. It acts locally in the gastrointestinal tract without significant systemic absorption, making it a preferred option for patients with specific gastrointestinal conditions. Sucralfate is a complex of sucrose octasulfate and aluminum hydroxide, which forms a viscous gel-like substance in the acidic environment of the stomach, providing a protective barrier over ulcerated tissues and promoting healing .

Sucralfate's mechanism of action is not fully understood, but it's believed to involve several factors []:

  • Barrier formation: As mentioned earlier, sucralfate reacts with gastric acid and exudates to form a paste that adheres to the ulcer. This paste acts as a physical barrier, protecting the ulcer from further damage by stomach acid and digestive enzymes.
  • Increased prostaglandin synthesis: Sucralfate may stimulate the production of prostaglandins, which are natural substances that promote healing and protect the stomach lining.
  • Anti-secretory effects: Some studies suggest sucralfate might have mild anti-secretory properties, meaning it could slightly reduce stomach acid production [].
In the acidic environment of the stomach. Upon exposure to hydrochloric acid (pH < 4), sucralfate dissociates into sucrose octasulfate and aluminum hydroxide. This reaction results in the formation of a cross-linked viscous gel that adheres to ulcer surfaces, effectively creating a physical barrier against gastric acid, pepsin, and bile salts . The gel-like complex also prevents the back diffusion of hydrogen ions, thereby reducing acidity at the ulcer site .

The biological activity of sucralfate is characterized by several mechanisms:

  • Barrier Formation: Sucralfate binds to proteins such as albumin and fibrinogen at the ulcer site, forming stable complexes that protect against further damage from gastric acid and digestive enzymes .
  • Acid Buffering: It acts as an acid buffer for up to 6-8 hours after administration, helping to maintain a less acidic environment at the ulcer surface .
  • Stimulation of Mucosal Defense: Sucralfate promotes the secretion of protective mucus and bicarbonate in the gastrointestinal tract, enhancing mucosal defenses against injury .
  • Inhibition of Pepsin Activity: By adsorbing pepsin, sucralfate reduces its concentration at the ulcer site, further protecting the mucosa from damage .

The synthesis of sucralfate involves a chemical reaction between sodium sucrose sulfate and basic polyaluminum chloride. The process typically includes:

  • Preparation of Basic Polyaluminum Chloride: This is achieved by dissolving aluminum hydroxide in hydrochloric acid to form a solution with controlled pH.
  • Reaction with Sodium Sucrose Sulfate: The sodium sucrose sulfate is added to the basic polyaluminum chloride solution under controlled conditions to facilitate the formation of sucralfate.
  • Purification: The resulting product is purified through various methods, including filtration and drying, to obtain sucralfate in its final form .

Sucralfate has several clinical applications:

  • Treatment of Ulcers: It is primarily used for treating duodenal ulcers and gastric ulcers.
  • Gastroesophageal Reflux Disease: Sucralfate can help manage symptoms associated with gastroesophageal reflux disease.
  • Radiation Proctitis: It is effective in treating inflammation and bleeding caused by radiation therapy in pelvic cancers.
  • Prevention of Stress Ulcers: Sucralfate is employed prophylactically in hospitalized patients at risk for stress-related mucosal disease .

Sucralfate has been shown to interact with various medications, affecting their absorption and efficacy. Notable interactions include:

  • Decreased Absorption of Other Drugs: Sucralfate can reduce the absorption of drugs such as digoxin, levothyroxine, phenytoin, and certain antibiotics (e.g., quinolones) due to its binding properties. A gap of at least two hours is recommended between administering these medications and sucralfate .
  • Aluminum Toxicity Risk: In patients with renal impairment, there is an increased risk of aluminum toxicity due to enhanced absorption of aluminum from sucralfate .
  • Effect on Bicarbonate Secretion: Sucralfate may increase bicarbonate output from gastric mucosa, which can influence gastric pH levels and affect drug absorption indirectly .

Sucralfate shares similarities with several other compounds used for gastrointestinal protection or ulcer treatment. Here are some notable comparisons:

CompoundCompositionMechanism of ActionUnique Features
Aluminum HydroxideAluminum hydroxideNeutralizes stomach acidPrimarily an antacid; does not form a protective barrier like sucralfate.
Bismuth SubsalicylateBismuth subsalicylateCoats ulcers; has antimicrobial propertiesProvides additional antimicrobial effects; used for traveler's diarrhea.
MisoprostolSynthetic prostaglandin E1 analogueIncreases mucus production; decreases acid secretionUsed primarily for preventing NSAID-induced ulcers; different mechanism targeting prostaglandins.
OmeprazoleProton pump inhibitorInhibits gastric acid secretionReduces acid production rather than providing a physical barrier.
RanitidineHistamine H2 receptor antagonistDecreases gastric acid secretionSimilar use but works systemically rather than locally like sucralfate.

Sucralfate's unique mechanism lies in its ability to form a protective gel over ulcerated areas while maintaining local action without significant systemic absorption, differentiating it from other compounds that either neutralize acid or inhibit its production .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

2085.5223

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Warnings

THE OVERALL INCIDENCE OF ADVERSE REACTIONS WAS 4.7% INVOLVING 2,500 PATIENTS. THE MOST COMMON SIDE EFFECT WAS CONSTIPATION (2.2%). THE INCIDENCE AND TYPE OF ALL OTHER UNTOWARD EFFECTS (NO SINGLE REACTION OCCURRED IN MORE THAN 0.3% OF PATIENTS) WERE SIMILAR TO THOSE OBSERVED IN PLACEBO GROUPS.
Because of the potential of sucralfate to alter the absorption of some drugs from the GI tract, separate administration of sucralfate and other drugs should be considered during concomitant therapy when alterations in bioavailablility of the other drug(s) are believed to be critical. Concomitant sucralfate, presumably because of its aluminum content, decreases GI absorption of ciprofloxacin and may result in substantial (eg, 50%) decreases in serum concentrations of the anti-infective. Patients probably should be instructed not to ingest sucralfate concomitantly with, or within 2 hours of, a ciprofloxacin dose.

Biological Half Life

In animals, the elimination half-life of sucrose sulfate ranges from 6-20 hrs.

Analytic Laboratory Methods

Samples containing aluminum and its compounds are analyzed using Flame Atomic Absorption, at a wave length of 309.3 nm. Sample preparation includes filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 2 ug/sample and precision (relative standard deviation) of 0.03 over a range of 50 to 5000 ug/sample.
Air samples containing aluminum are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2nm . An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 14 ng/ml, a sensitivity of 0.23 ug/ml , and a precision (relative standard deviation) of 0.092 at 2.5 ug/filter. /Total aluminum/
Eriochrome cyanide R dye, is used to produce a red to pink complex with maximum absorption at 535 nm. The intensity of the developed color is influenced by aluminum concentration. The optimum aluminum range lies between 20 and 300 ug/l. Primary interferences are caused by iron, manganese, fluoride and polyphosphate. For a sample of 520 ug/l the relative standard deviation was 34.4%. /Total aluminum/
Samples containing microquantities of aluminum are analyzed using electrothermal atomic absorption spectrometry at a wavelength of 309.3 nm. This method has an estimated detection limit of 3.0 ug/l, an optimum concentration range of 20-200 ug/l, and a relative standard deviation of 4.0%. /Total aluminum/
Inductively coupled plasma-atomic emission spectrometric (ICP-AES) method for trace element analysis of water and wastes. This method /is used/ for determination of total /aluminum/ in drinking water, surface water, domestic and industrial wastewaters. Samples are nebulized and transported to the plasma torch. Characteristic atomic-line emission spectra are produced. Spectral interferences are primary interferences encountered, which can be minimized by judicious wavelength selection, interelement factors and background correction. Estimated instrumental detection limit for total aluminum is 45 mg/l with recommended wavelength of 308.215 nm. /Total aluminum/

Clinical Laboratory Methods

Urine samples containing aluminum and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample and a precision (relative standard deviation) of 0.088 over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Total aluminum/

Interactions

BECAUSE THE SIMULTANEOUS ADMINISTRATION OF ANTACIDS MAY INTERFERE WITH THE ACTION OF SUCRALFATE, AT LEAST 30 MINUTES SHOULD ELAPSE BETWEEN THE ADMIN OF ANTACID AND SUCRALFATE. ... ALLEGED TO INTERFERE WITH THE ABSORPTION OF TETRACYCLINES.
Sucralfate may inhibit the absorption of warfarin and possibly other oral anticoagulants. When a 59 yr old man on chronic warfarin therapy (prothrombin times, 26 to 29 seconds) developed upper gastrointestinal bleeding, the warfarin was stopped and sucralfate started. When the warfarin was restarted and given at the same time as the sucralfate, the prothrombin time was subtherapeutic (12.5 to 14.5 sec). Discontinuation of the sucralfate was accompanied by a return of the previous hypothrombinemic response to warfarin. It seems likely that the sucralfate reduced the effect of warfarin in this patient. However, few conclusions can be drawn from a single case report.
Studies in animals have shown that concomitant administration of sucralfate with digoxin, phenytoin, or tetracycline results in a reduction in bioavailability of these drugs. These interactions appear to be nonsystemic in origin, apparently resulting from binding of these agents to sucralfate in the GI tract. Although the clinical importance of these findings has not been determined in humans, it has been suggested that sucralfate be given 2 hours before or after any of these drugs.
In doses of 25, 50, 100, 200, 400 & 800 mg/kg given 1.5 hr before the oral admin of 3 g/kg ethanol, sucralfate inhibited the development of erosions by 36, 62, 72, 90 and 100 percent, respectively. Results suggest that sucralfate protects the gastric mucosa against ethanol-induced damage by enhancing mucosal resistance.
For more Interactions (Complete) data for SUCRALFATE (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Maton PN. Profile and assessment of GERD pharmacotherapy. Cleve Clin J Med. 2003 Nov;70 Suppl 5:S51-70. doi: 10.3949/ccjm.70.suppl_5.s51. PMID: 14705381.

2. Mendenhall WM, McKibben BT, Hoppe BS, Nichols RC, Henderson RH, Mendenhall NP. Management of radiation proctitis. Am J Clin Oncol. 2014 Oct;37(5):517-23. doi: 10.1097/COC.0b013e318271b1aa. PMID: 23241500.

3. Hixson LJ, Kelley CL, Jones WN, Tuohy CD. Current trends in the pharmacotherapy for peptic ulcer disease. Arch Intern Med. 1992 Apr;152(4):726-32. PMID: 1558429.

4. Hunt RH. Treatment of peptic ulcer disease with sucralfate: a review. Am J Med. 1991 Aug 8;91(2A):102S-106S. doi: 10.1016/0002-9343(91)90459-b. PMID: 1882894.

5. Fashner J, Gitu AC. Diagnosis and Treatment of Peptic Ulcer Disease and H. pylori Infection. Am Fam Physician. 2015 Feb 15;91(4):236-42. PMID: 25955624.

Explore Compound Types